4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide - 946272-55-5

4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide

Catalog Number: EVT-2856222
CAS Number: 946272-55-5
Molecular Formula: C19H17FN4O2
Molecular Weight: 352.369
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide (FIMX)

Compound Description: FIMX is a PET radioligand developed for imaging human brain metabotropic glutamate receptor 1 (mGluR1). [] It demonstrates favorable brain uptake and specific, reversible binding to mGluR1 in rhesus monkeys. []

Relevance: FIMX shares a similar core structure with 4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide, containing a 4-fluorobenzamide moiety connected to a substituted pyrimidine ring. Both compounds target specific receptors, highlighting their potential as therapeutic agents. [] The key difference lies in FIMX incorporating a thiazole ring and a methylamino group instead of the methoxy and phenyl groups present in 4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide.

SSR240612 [(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride]

Compound Description: SSR240612 is a potent, orally active, and selective non-peptide antagonist of the bradykinin B1 receptor. [] It effectively inhibits the binding of bradykinin to the B1 receptor and displays antagonistic effects in various in vivo models, including paw edema, thermal hyperalgesia, and neuropathic pain. []

Relevance: While structurally distinct from 4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide, SSR240612 highlights the therapeutic potential of targeting specific receptors for treating various conditions. [] Both compounds share a common focus on receptor antagonism, though their structures and target receptors differ. SSR240612 offers a valuable comparison point for understanding the diverse approaches to drug development for different therapeutic areas.

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: This compound is a potent and selective class I histone deacetylase (HDAC) inhibitor. [] It exhibits potent antitumor activity in vitro and in vivo, inducing G1 cell cycle arrest and apoptosis in cancer cells. []

Relevance: This HDAC inhibitor shares structural similarities with 4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide, particularly the presence of a fluorophenylbenzamide moiety. [] This suggests that modifications around this core structure can lead to compounds with different biological activities, further highlighting the importance of structure-activity relationship studies in drug discovery.

N-((1S)-2-Hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Compound Description: This compound is a potent and selective phosphodiesterase 2A (PDE2A) inhibitor. [] It effectively increases cyclic guanosine monophosphate (cGMP) levels in the rat brain and attenuates memory deficits in a passive avoidance task. []

Relevance: This PDE2A inhibitor, while structurally distinct from 4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide, emphasizes the therapeutic potential of targeting enzymes involved in cyclic nucleotide signaling pathways for treating cognitive impairment. [] Both compounds highlight the importance of exploring diverse chemical scaffolds to develop novel therapeutics for various diseases.

N-[4-(Aminocarbonyl)phenyl]-4-[2-[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]diazenyl]-benzamide

Compound Description: This compound is a β-form of pigment yellow 181. []

Relevance: Although structurally different from 4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide, this compound highlights the diverse applications of benzamide derivatives beyond medicinal chemistry. [] This example underscores the versatility of this chemical class in various fields.

(E)-5-benzylidene-2-((4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)amino)thiazol-4(5H)-one derivatives

Compound Description: These compounds are a series of thiazol-4(5H)-one derivatives synthesized and evaluated for their in vitro antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). []

Relevance: While structurally different from 4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide, this series highlights the exploration of diverse heterocyclic scaffolds for developing novel antimicrobial agents. [] This comparison emphasizes the ongoing need for new antibiotics to combat bacterial resistance.

Almorexant

Compound Description: Almorexant is a dual antagonist of orexin receptors OX1 and OX2. [] It has been clinically investigated as a potential sleep-inducing agent. []

Relevance: Although structurally different from 4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide, almorexant's mechanism of action as a dual orexin receptor antagonist underscores the importance of understanding receptor subtype selectivity in drug development. [] This knowledge can guide the design of compounds with improved safety and efficacy profiles.

N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

Compound Description: EMPA is a selective antagonist of the orexin receptor OX2. []

Relevance: EMPA's high selectivity for OX2 over OX1, despite structural similarities in the ligand-binding pockets of both receptors, emphasizes the importance of subtle structural differences in achieving subtype selectivity. [] This finding is relevant to the development of 4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide as it highlights the need to consider potential off-target effects and strive for selective targeting.

4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-[(butan-2-on-3-yl)oxy]-[carbonyl-14C]benzamide Hydrochloride (14C-batanopride)

Compound Description: This compound is a radiolabeled form of batanopride, a dopamine D2 and serotonin 5-HT3 receptor antagonist. []

Relevance: The synthesis of 14C-batanopride highlights the importance of radiolabeling techniques in drug discovery and development. [] Radiolabeled compounds, such as 14C-batanopride, are valuable tools for studying drug metabolism, pharmacokinetics, and pharmacodynamics, ultimately contributing to a better understanding of drug action and efficacy. While structurally different from 4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide, this example demonstrates the broader context of drug research and the various methodologies employed.

Venetoclax

Compound Description: Venetoclax (ABT-199) is a B-cell lymphoma-2 (Bcl-2) protein inhibitor used for treating various blood cancers. []

Relevance: The identification and characterization of venetoclax metabolites, including its unusual M27 metabolite, highlight the significance of understanding drug metabolism in humans. [] This knowledge is crucial for optimizing drug dosing, minimizing potential drug interactions, and identifying potential safety concerns. Although structurally different from 4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide, this example underscores the comprehensive approach required in drug development.

FMPD [6-Fluoro-10-[3-(2-methoxyethyl)-4-methyl-piperazin-1-yl]-2-methyl-4H-3-thia-4,9-diaza-benzo[f]azulene]

Compound Description: FMPD is a potential antipsychotic drug with high affinity for dopamine D2, 5-HT2A, and 5-HT6 receptors and lower affinity for histamine H1 and 5-HT2C receptors compared to olanzapine. []

Relevance: Similar to 4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide, FMPD's pharmacological profile highlights the importance of receptor selectivity in developing drugs with a reduced risk of adverse effects. [] By targeting specific receptor subtypes, researchers aim to develop treatments that effectively address the underlying mechanisms of disease while minimizing unwanted side effects.

Compound Description: VNO is a potential oxidative impurity of venetoclax, formed during oxidative stress degradation. []

Relevance: The identification and characterization of VNO highlight the importance of impurity profiling in drug development. [] Controlling impurities is crucial for ensuring drug safety and efficacy, and understanding the formation and potential toxicity of impurities like VNO is essential for developing robust manufacturing processes and quality control measures. While structurally different from 4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide, this example emphasizes the rigorous quality control measures necessary in pharmaceutical development.

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

Compound Description: VHA is another potential oxidative impurity of venetoclax, formed through a Meisenheimer rearrangement of VNO. []

Relevance: Similar to VNO, the identification and characterization of VHA emphasize the importance of impurity profiling and control in drug development. [] Understanding the formation pathways of impurities like VHA helps to optimize manufacturing processes and ensure the quality and safety of pharmaceutical products. Although structurally different from 4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide, this example underscores the importance of stringent quality control throughout the drug development process.

4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide (NTB)

Compound Description: NTB is an analogue of nitazoxanide and tizoxanide, exhibiting antiparasitic activity against Trypanosoma cruzi and Leishmania mexicana. []

Relevance: While structurally different from 4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide, NTB's development highlights the ongoing search for new therapeutic agents against parasitic diseases. [] This example emphasizes the need for innovative approaches and the exploration of diverse chemical scaffolds to address global health challenges posed by parasitic infections.

N-(3-[(1H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl)-4-methoxybenzene- sulfonamide

Compound Description: This compound is a tetrahydropyridine (THP) derivative synthesized and evaluated for its cytotoxic effects on MCF-7, MDA-MB-231, and Ishikawa cancer cell lines. []

Relevance: This compound, while structurally distinct from 4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide, exemplifies the ongoing exploration of diverse chemical scaffolds, such as THP derivatives, for their potential anticancer properties. [] The development and evaluation of such compounds contribute to the ongoing search for novel and effective cancer therapies.

9-(1-Fluoro-5-hydroxypentan-2-yl)-9H-guanine

Compound Description: This guanine derivative was synthesized and evaluated for antiviral activity. []

Relevance: Although structurally different from 4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide and found inactive in various antiviral assays, 9-(1-fluoro-5-hydroxypentan-2-yl)-9H-guanine highlights the importance of continuously exploring novel chemical entities for their therapeutic potential. [] Negative results, like the lack of antiviral activity observed with this compound, are equally valuable in drug discovery as they provide insights into structure-activity relationships and guide further research efforts.

N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides

Compound Description: This series of compounds was synthesized and evaluated for antibacterial and antifungal activity. [] The study highlighted the impact of structural variations on the biological activity of these compounds. []

Relevance: Though structurally different from 4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide, the research on N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides emphasizes the significance of systematic structural modifications in medicinal chemistry. [] By introducing different substituents and exploring diverse chemical scaffolds, researchers aim to optimize the desired biological activity of compounds while minimizing potential adverse effects.

5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide (1f)

Compound Description: Compound 1f belongs to a series of substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides tested for bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). [] Compound 1f displayed a notable rapid concentration-dependent bactericidal effect against MRSA. []

Relevance: While structurally different from 4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide, compound 1f highlights the exploration of new chemical entities for combating the threat of antibiotic resistance. [] The development of novel antibacterial agents with potent activity against resistant strains like MRSA is crucial for addressing the global health challenge of antimicrobial resistance.

Acid 4-({(4-carboxybutyl)[2-(5-fluoro-2-{[4-(trifluoromethyl)biphenyl-4-yl]methoxy}phenyl)ethyl]amino}methyl)benzoic (BAY 60-2770)

Compound Description: BAY 60-2770 is a soluble guanylyl cyclase (sGC) activator that has shown efficacy in preclinical models of overactive bladder (OAB). [] It acts by restoring impaired sGC-cGMP signaling and reducing oxidative stress in the urethra. []

Relevance: While structurally different from 4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide, BAY 60-2770 highlights the therapeutic potential of targeting sGC for treating conditions like OAB. [] Its mechanism of action, involving the enhancement of cGMP signaling, showcases an alternative approach to addressing smooth muscle dysfunction.

5-Bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f)

Compound Description: This compound is a pyrimidine derivative containing an amide moiety that was synthesized and tested for its antifungal activity. []

Relevance: Compound 5f shares a key structural element with 4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide, namely the presence of a substituted pyrimidine ring linked to a benzamide moiety. [] This structural similarity, alongside their shared focus on combating pathogens, emphasizes the importance of exploring diverse chemical modifications around a central scaffold to optimize activity and potentially discover new leads for drug development.

5-Bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o)

Compound Description: This compound is another pyrimidine derivative containing an amide moiety, similar to compound 5f, that was synthesized and tested for its antifungal activity. []

Relevance: Compound 5o, like compound 5f, shares a key structural element with 4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide: the presence of a substituted pyrimidine ring linked to a benzamide moiety. [] This structural similarity, alongside their shared focus on antifungal activity, emphasizes the value of exploring diverse chemical modifications around a central scaffold. This approach allows researchers to optimize the desired biological activity of compounds and potentially uncover new leads for developing effective antifungal agents.

Properties

CAS Number

946272-55-5

Product Name

4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide

IUPAC Name

4-fluoro-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzamide

Molecular Formula

C19H17FN4O2

Molecular Weight

352.369

InChI

InChI=1S/C19H17FN4O2/c1-12-21-17(11-18(22-12)26-2)23-15-7-9-16(10-8-15)24-19(25)13-3-5-14(20)6-4-13/h3-11H,1-2H3,(H,24,25)(H,21,22,23)

InChI Key

GCFIGCFWVLSWSP-UHFFFAOYSA-N

SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.